3,5-Dimethyl-1h-pyrazol-4-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-3-5(6)4(2)8-7-3;;/h6H2,1-2H3,(H,7,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZHFYOYNZSMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056451-38-7 | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride and Its Analogues
Classical Synthetic Routes to the 3,5-Dimethyl-1H-pyrazol-4-amine Core
Traditional methods for constructing the pyrazole (B372694) core are foundational in heterocyclic chemistry. These routes typically involve two main strategies: building the ring through cyclocondensation or functionalizing a pre-existing pyrazole ring.
The most prominent and straightforward classical method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis, first accomplished in 1883. mdpi.com This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comjk-sci.com For the synthesis of the 3,5-dimethylpyrazole (B48361) core, the typical precursors are hydrazine and acetylacetone (B45752) (2,4-pentanedione).
The mechanism involves an initial attack by the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form an imine. jk-sci.com Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a second imine formation and cyclization. jk-sci.com The final step is a dehydration that results in the aromatic pyrazole ring. jk-sci.com While this method is highly effective for producing the 3,5-disubstituted pyrazole core, the use of substituted hydrazines can lead to the formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org
Table 1: Examples of Classical Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core | Key Features |
|---|---|---|---|
| Acetylacetone | Hydrazine Hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole | Direct and high-yielding route to the parent core. orgsyn.org |
| Ethyl Acetoacetate | Hydrazine Derivatives | Pyrazolone (B3327878) derivatives | Forms pyrazolone ring systems, which are analogues. acs.org |
| Various β-Diketones | Phenylhydrazine | 1-Phenyl-3,5-disubstituted-pyrazoles | Commonly used for creating N-aryl substituted pyrazoles. jocpr.com |
| In situ generated 1,3-Diketones | Hydrazines | Polysubstituted Pyrazoles | Ketones and acid chlorides react to form the diketone, which then undergoes cyclocondensation in a consecutive reaction. mdpi.combeilstein-journals.org |
An alternative classical approach involves the functionalization of a pre-synthesized 3,5-dimethylpyrazole ring. This two-step strategy first introduces a nitro group at the 4-position of the ring, followed by its reduction to the desired 4-amino group.
The nitration of 3,5-dimethylpyrazole can be achieved using various nitrating agents. A common method employs a mixture of nitric acid and sulfuric acid. researchgate.net This reaction selectively yields 3,5-dimethyl-4-nitropyrazole, as the methyl groups at positions 3 and 5 direct the electrophilic substitution to the C4 position. researchgate.netsemanticscholar.org Following successful nitration, the intermediate 3,5-dimethyl-4-nitropyrazole is isolated. The final step is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation, with hydrazine hydrate being an effective option for converting aromatic nitro or azo compounds into primary amines. scispace.com This reduction step yields the target 4-amino-3,5-dimethylpyrazole. scispace.comresearchgate.net
Table 2: Nitration and Reduction Strategy Overview
| Step | Reaction | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Nitration | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄; Acetyl nitrate | 3,5-Dimethyl-4-nitropyrazole researchgate.netsemanticscholar.org |
| 2. Reduction | Reduction of Nitro Group | Hydrazine hydrate; Catalytic hydrogenation (e.g., Pd/C, Raney Ni) | 4-Amino-3,5-dimethylpyrazole scispace.com |
Modern and Sustainable Synthetic Approaches to 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (B599025)
Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for preparing pyrazole derivatives. These modern approaches often emphasize one-pot procedures, the use of catalysts, and adherence to the principles of green chemistry.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, have become a cornerstone of modern organic synthesis due to their high efficiency and atom economy. researchgate.netmdpi.com Several MCRs have been developed for the direct synthesis of 5-aminopyrazole derivatives, which are structural isomers and analogues of the target compound.
A common three-component condensation involves the reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) nitrile, such as malononitrile (B47326). researchgate.netrsc.org These reactions are often catalyzed and can proceed in environmentally benign solvents like water. researchgate.netrsc.org For example, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component reaction of phenylhydrazine, an aldehyde, and malononitrile in an aqueous medium. researchgate.net Such one-pot syntheses avoid the lengthy separation and purification of intermediates, saving time, energy, and resources. mdpi.com
Table 3: Selected Multicomponent Reactions for Pyrazole Amine Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Three-component | Hydrazine, Aldehyde, Malononitrile | Sodium p-toluene sulfonate (NaPTS) in water | 5-Aminopyrazole-4-carbonitriles researchgate.netrsc.org |
| Three-component | Hydrazine, Ketone derivatives, Aldehyde derivatives | Heterogeneous Nickel-based catalyst | Substituted Pyrazoles mdpi.com |
| Four-component | Hydrazine hydrate, Aldehydes, Malononitrile, β-Ketoester | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles rsc.org |
| Three-component | 1H-Pyrazol-5-amines, Dimedone, Isatins | p-Toluenesulfonic acid in water | 3-(5-amino-1H-pyrazol-4-yl) substituted indolin-2-ones tandfonline.comtandfonline.com |
Catalysis plays a pivotal role in modern synthetic routes, offering pathways with lower activation energies, milder reaction conditions, and improved yields. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of the pyrazole core. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. mdpi.com
Examples of catalytic applications include:
Acid Catalysis: The classical Knorr synthesis is often performed under acidic conditions. jk-sci.com
Heterogeneous Catalysts: A reusable, heterogeneous nickel-based catalyst has been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Zinc oxide (ZnO) has also been reported as an eco-friendly nano-catalyst for pyrazole synthesis in aqueous media. nih.gov
Green Catalysts: Simple, inexpensive, and non-toxic catalysts like ammonium (B1175870) chloride have been successfully used for the synthesis of 3,5-dimethyl pyrazole, minimizing environmental impact. jetir.org
Metal Catalysis: More advanced methods utilize transition metals. For instance, a ruthenium(II)-catalyzed oxidative C-N coupling has been developed for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org
Table 4: Catalytic Systems Used in Pyrazole Synthesis
| Catalyst | Reaction Type | Key Advantages |
|---|---|---|
| Ammonium Chloride | Knorr pyrazole synthesis | Readily available, inexpensive, non-toxic. jetir.org |
| Heterogeneous Nickel-based catalyst | One-pot, three-component synthesis | Reusable for multiple cycles, low catalyst loading, short reaction time. mdpi.com |
| Zinc Oxide (ZnO) nano-catalyst | General pyrazole synthesis | Eco-friendly, suitable for aqueous media. nih.gov |
| Samarium(III) chloride (SmCl₃) | Consecutive three-component synthesis | Lewis acid that accelerates the reaction via β-diketonate complexes. beilstein-journals.org |
| Taurine | Multicomponent synthesis | Enables reactions in pure water, good to excellent yields. rsc.org |
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to reduce environmental impact. nih.govresearchgate.net These strategies focus on the use of non-hazardous reagents, environmentally benign solvents, renewable energy sources, and recyclable catalysts. nih.govresearchgate.net
Key green approaches include:
Use of Water as a Solvent: Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. researchgate.net Many multicomponent reactions for synthesizing pyrazole derivatives, such as those catalyzed by sodium chloride (NaCl) or sodium p-toluene sulfonate, have been successfully performed in aqueous media. researchgate.netresearchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound assistance are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netbenthamdirect.com
Recyclable and Benign Catalysts: The development of recyclable catalysts, such as heterogeneous metal-based catalysts or bio-organic catalysts, minimizes waste. researchgate.net The use of simple, non-toxic salts like ammonium chloride or sodium chloride further enhances the green profile of the synthesis. jetir.orgresearchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions eliminates the need for potentially harmful organic solvents, simplifying workup procedures and reducing waste. thieme-connect.com
Use of Ionic Liquids: Ionic liquids are considered environmentally benign alternatives to volatile organic solvents due to their low vapor pressure. They have been used as both solvent and catalyst in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors. nih.govbeilstein-journals.org
Table 5: Application of Green Chemistry Principles in Pyrazole Synthesis
| Green Chemistry Principle | Application Example | Benefits |
|---|---|---|
| Benign Solvents | Using water as the reaction medium. researchgate.netthieme-connect.com | Non-toxic, inexpensive, environmentally safe. |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis. benthamdirect.com | Reduced reaction times, increased yields, lower energy consumption. |
| Catalysis | Use of recyclable heterogeneous catalysts or simple salts (NaCl, NH₄Cl). mdpi.comjetir.orgresearchgate.net | Atom economy, reduced waste, catalyst reusability. |
| Waste Prevention | One-pot multicomponent reactions. researchgate.netrsc.org | Reduces the number of synthetic steps and purification of intermediates. |
| Safer Solvents | Use of ionic liquids like [bmim]Br. nih.govbeilstein-journals.org | Non-volatile, can act as both solvent and catalyst, environmentally benign. |
Chemo-, Regio-, and Stereoselective Control in 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride Synthesis
The synthesis of substituted pyrazoles, including 3,5-Dimethyl-1H-pyrazol-4-amine, often contends with challenges related to selectivity. As the target molecule is achiral, the primary concerns are chemoselectivity and regioselectivity.
Chemoselectivity in this context primarily relates to the selective reaction of the hydrazine with the carbonyl groups of the dicarbonyl precursor over other potential side reactions. The initial step typically involves the formation of a hydrazone intermediate. beilstein-journals.org Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. Careful control of reaction conditions such as temperature and pH is crucial to favor the desired reaction pathway and prevent the formation of byproducts.
Regioselectivity is a critical aspect when unsymmetrical 1,3-dicarbonyl compounds are used, as this can lead to the formation of two possible regioisomeric pyrazoles. In the case of the synthesis of the 3,5-dimethylpyrazole core, the starting material is typically acetylacetone (2,4-pentanedione), a symmetrical dicarbonyl compound. This symmetry simplifies the reaction, as both carbonyl groups are chemically equivalent, leading to a single regioisomer, 3,5-dimethylpyrazole.
However, the introduction of the 4-amino group often proceeds via nitration or nitrosation of the pre-formed 3,5-dimethylpyrazole ring, followed by reduction. The regioselectivity of the initial electrophilic substitution (nitration or nitrosation) is directed to the 4-position of the pyrazole ring due to the electronic properties of the dimethyl-substituted pyrazole nucleus.
For the synthesis of more complex analogues with different substituents at the 3 and 5 positions, controlling regioselectivity is a significant challenge. Research has shown that the regiochemical outcome can be influenced by several factors: organic-chemistry.orgthieme.de
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence the reactivity of the carbonyl centers and the nucleophilicity of the hydrazine nitrogens.
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity. Protic solvents can influence the tautomeric equilibrium of the dicarbonyl compound, while specific catalysts can favor the formation of one regioisomer over the other. thieme.de For instance, acid catalysis can alter the reaction mechanism and, consequently, the regiochemical outcome. organic-chemistry.org
The following table summarizes key factors influencing regioselectivity in pyrazole synthesis:
| Factor | Influence on Regioselectivity | Example |
| Reactant Symmetry | Symmetrical dicarbonyls or hydrazines lead to a single regioisomer. | Acetylacetone reacts with hydrazine to form only 3,5-dimethylpyrazole. |
| Steric Effects | Nucleophilic attack is favored at the less sterically hindered carbonyl group. | A bulky substituent on the dicarbonyl can direct the cyclization. |
| Electronic Effects | The relative reactivity of the two carbonyl groups is influenced by substituents. | Electron-withdrawing groups can deactivate one carbonyl group towards nucleophilic attack. |
| Solvent | Can influence tautomeric equilibria and reaction pathways. thieme.de | Protic solvents may favor one regioisomer, while aprotic solvents may favor the other. thieme.de |
| Catalyst | Can selectively activate one reaction pathway. | Acid or base catalysis can alter the regiochemical outcome. |
Stereoselectivity , while not a factor in the synthesis of the achiral 3,5-Dimethyl-1H-pyrazol-4-amine, is a critical consideration in the synthesis of chiral pyrazole derivatives. nih.govrwth-aachen.de Asymmetric synthesis strategies often employ chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity. nih.govrsc.org For example, the use of a chiral sulfinamide auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives. nih.gov
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that require careful process optimization. researchgate.net The primary goals of scale-up are to ensure safety, cost-effectiveness, and consistent product quality on a larger scale. google.com
A key consideration in the large-scale synthesis of aminopyrazoles is the handling of potentially hazardous reagents and intermediates. For instance, the nitration step, a common method to introduce the precursor to the amino group, involves the use of strong acids and can be highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of flow chemistry has emerged as a safer and more efficient alternative for such hazardous steps. researchgate.netpreprints.org By performing the reaction in a continuous flow reactor, the reaction volume at any given time is small, which significantly reduces the risk associated with exothermic events and the handling of unstable intermediates. nih.gov
Process optimization for the industrial production of this compound would typically involve a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. This can be achieved through a Design of Experiments (DoE) approach. nih.govmdpi.com
Key parameters for optimization include:
Raw Material Selection: Using technical grade and cost-effective starting materials is crucial for economic viability. researchgate.net
Solvent Choice: Solvents used in large-scale production should be effective, recyclable, and have a low environmental impact. For the final salt formation to produce the dihydrochloride, solvents that allow for easy precipitation and isolation of the product are preferred. preprints.org
Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce the formation of impurities.
Work-up and Purification: Developing a robust and scalable purification method is essential. Crystallization is often the preferred method for large-scale purification as it can provide a high-purity product in a cost-effective manner. The final step of forming the dihydrochloride salt can also serve as a purification step.
Waste Management: Minimizing waste streams and developing methods for their safe disposal or recycling are critical aspects of a green and sustainable industrial process. google.com
The following table outlines some of the key considerations and optimization strategies for the scale-up of this compound production:
| Parameter | Laboratory Scale | Scale-Up Consideration | Optimization Strategy |
| Reaction Vessel | Glass flask | Large steel reactor | Ensure adequate mixing and heat transfer. |
| Heating/Cooling | Heating mantle/ice bath | Jacketed reactor with thermal fluid | Precise temperature control to manage exotherms. |
| Reagent Addition | Manual addition | Controlled addition via pumps | Maintain optimal stoichiometry and control reaction rate. |
| Safety | Standard lab safety | Process safety management, HAZOP analysis | Implement robust safety protocols for handling hazardous materials. |
| Purification | Chromatography | Crystallization, filtration, drying | Develop a scalable and efficient purification process. |
| Process Control | Manual monitoring | Automated process control systems | Ensure consistent product quality and process stability. |
In a case study on upscaling the synthesis of a related 3,5-diamino-1H-pyrazole, researchers successfully transitioned from a 1 g lab-scale synthesis to a 400 g large-scale production. researchgate.netpreprints.org This was achieved by replacing a hazardous diazotization step with a safer flow chemistry process and by carefully selecting appropriate solvents for the final salt formation to ensure high yield and purity. researchgate.netpreprints.org Such strategies are directly applicable to the industrial production of this compound.
Chemical Reactivity and Transformation of 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride
Reactivity of the Pyrazole (B372694) Ring System of 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (B599025)
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.
The pyrazole ring is an electron-rich system and can undergo electrophilic aromatic substitution reactions. rrbdavc.org The position of electrophilic attack is directed by the substituents on the ring. In 3,5-dimethyl-1H-pyrazole, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. rrbdavc.orgresearchgate.net This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org
Common electrophilic aromatic substitution reactions of pyrazoles include:
Nitration : Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation : Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.
Sulfonation : Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation : Introduction of acyl or alkyl groups. youtube.comyoutube.com As mentioned earlier, milder Lewis acids are often preferred for these reactions with pyrazoles to avoid complexation with the ring nitrogens. researchgate.net
The presence of the amino group at the C4 position in 3,5-dimethyl-1H-pyrazol-4-amine significantly activates the ring towards electrophilic attack. However, the amine group itself can react with electrophiles. Therefore, it is often necessary to protect the amine group before carrying out electrophilic substitution on the pyrazole ring.
Nucleophilic Substitution Reactions
The 4-amino group of the 3,5-dimethyl-1H-pyrazole core is a primary site for nucleophilic reactions. However, direct nucleophilic substitution on the pyrazole ring itself is challenging due to the ring's electron-rich nature, which disfavors nucleophilic attack. osti.gov To facilitate such substitutions, the ring must be activated with strong electron-withdrawing groups, or a leaving group must be present at the target position.
In related systems, such as 4-halonitro-pyrazolecarboxylic acids, nucleophilic substitution of the halogen has been demonstrated. The reaction of 4-bromo-1-methyl-nitropyrazole carboxylic acids with arylamines in the presence of copper salts leads to the formation of 4-arylamino substituted products. osti.gov For 3,5-dimethyl-1H-pyrazol-4-amine, the amino group can be converted into a diazonium salt, a good leaving group, which can then be substituted by various nucleophiles in Sandmeyer-type reactions. acs.org This indirect pathway allows for the introduction of a wide range of functional groups at the 4-position that are not accessible through direct substitution.
Furthermore, functionalization of fused pyrazole systems can be achieved via nucleophilic substitution. For instance, a methylsulfonyl group at the C5 position of a pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine system, which can be synthesized from aminopyrazole precursors, serves as an effective leaving group for substitution by O-, N-, S-, and C-nucleophiles. mdpi.com Similarly, 4-chloropyrazolo[1,5-a]pyrazines react selectively with various alkylamines to yield the corresponding 4-aminopyrazolo[1,5-a]pyrazines through nucleophilic substitution of the chlorine atom. nuph.edu.ua
Metallation and Cross-Coupling Reactions
Direct metallation of the pyrazole C-H bonds is often difficult, but functionalization via cross-coupling reactions is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require the pre-installation of a halide or triflate leaving group on the pyrazole ring.
A common strategy involves converting the amino group of an aminopyrazole into a more suitable functional group for cross-coupling. For example, the 5-amino group in related heterocyclic-substituted aminopyrazoles can undergo diazotization, followed by a Sandmeyer-type iodination, to install an iodine atom. acs.org This iodopyrazole can then participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl and heteroaryl moieties. acs.org
Recent studies have also demonstrated direct, metal-promoted dimerization and coupling reactions of aminopyrazoles. A copper-promoted method allows for the chemoselective dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyridazines and pyrazines. nih.gov This transformation proceeds through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing a novel approach to building complex fused systems without pre-functionalization. nih.gov
| Coupling Reaction Type | Precursor | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Iodo-3,5-dimethyl-1H-pyrazole (hypothetical) | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-3,5-dimethyl-1H-pyrazole | acs.org |
| Direct Dimerization | 5-Aminopyrazole derivatives | Cu catalyst, Oxidant | Dipyrazole-fused pyridazines and pyrazines | nih.gov |
Formation of Fused Heterocyclic Systems Utilizing 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride
3,5-Dimethyl-1H-pyrazol-4-amine is a key precursor for synthesizing a variety of fused heterocyclic compounds, known collectively as pyrazoloazines. nih.gov The pyrazole's 4-amino group and the adjacent C-5 ring carbon atom can act as a dinucleophilic system, reacting with 1,3-dielectrophiles to form an additional six-membered ring.
Synthesis of Pyrazolopyrimidines
Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and are frequently synthesized from 4-aminopyrazoles. ekb.eg The most common method involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, reacting 5-aminopyrazoles with formamide, urea, or thiourea (B124793) can yield 4-hydroxy-, 4,6-dione-, or 6-thioxo-pyrazolo[3,4-d]pyrimidine derivatives, respectively. ekb.eg
Another versatile approach is the reaction with β-ketonitriles or malononitrile (B47326) derivatives. nih.govnih.gov The reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone (B45752) in boiling glacial acetic acid affords 5,7-dimethylpyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net The reaction is believed to proceed via an initial nucleophilic attack of the exocyclic amino group on a keto group, followed by intramolecular cyclization and dehydration. nih.govresearchgate.net Similarly, condensation with 2-(4-methoxybenzylidene)malononitrile in the presence of a catalytic amount of triethylamine (B128534) yields highly functionalized pyrazolo[1,5-a]pyrimidines. nih.gov
| Aminopyrazole Precursor | Dielectrophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | Acetylacetone | Glacial acetic acid, reflux | N-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides | nih.govresearchgate.net |
| 5-Amino-N-aryl-1H-pyrazole-4-carboxamides | 2-(4-Methoxybenzylidene)malononitrile | Ethanol, triethylamine, reflux | 7-Amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidines | nih.gov |
| Ethyl-5-aminopyrazole-4-carboxylate | Formamide | Heating | 4-Hydroxy-pyrazolo[3,4-d]pyrimidine | ekb.eg |
| Ethyl-5-aminopyrazole-4-carboxylate | Urea / Thiourea | Heating | Pyrazolo[3,4-d]pyrimidine-4,6-(5H,7H)-dione / 6-thioxo derivative | ekb.eg |
Formation of Pyrazolotriazines and Pyrazines
The versatile reactivity of aminopyrazoles also allows for the synthesis of other fused systems like pyrazolotriazines and pyrazolopyrazines.
Pyrazolotriazines: These fused heterocycles can be prepared from appropriately substituted aminopyrazoles. For example, pyrazolo[1,5-a]-s-triazine derivatives can be synthesized starting from 4-substituted 5-aminopyrazole-1-carbothioamides. rsc.org The construction of the pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine ring system can be achieved from 4-amino-5-acylhydrazinopyrazole precursors. mdpi.com These methods highlight the utility of aminopyrazoles in building nitrogen-rich fused heterocyclic systems. jlu.edu.cn
Pyrazolopyrazines: The synthesis of the pyrazolo[3,4-b]pyrazine nucleus is of significant interest due to the biological activities of these compounds. nih.gov These systems are typically constructed from 4,5-diaminopyrazoles or by reacting 4-nitroso-5-aminopyrazoles with compounds containing an active methylene (B1212753) group. A more recent approach involves the copper-catalyzed oxidative dimerization of 5-aminopyrazoles, which can selectively yield dipyrazole-fused pyrazines under specific conditions, particularly when sterically bulky substituents are present on the pyrazole ring. nih.gov
Other Heteroannulations Involving this compound
Beyond pyrimidines and triazines, 3,5-dimethyl-1H-pyrazol-4-amine can be used to construct a variety of other fused heterocyclic systems, with pyrazolo[3,4-b]pyridines being a prominent example. nih.gov
The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophile where cyclization occurs between the 5-amino group and the C-4 position of the pyrazole ring. chim.it For instance, an acid-catalyzed reaction between a 5-aminopyrazole and an enaminone in acetic acid leads to pyrazolo[3,4-b]pyridine derivatives. nih.govbeilstein-journals.org Multicomponent reactions are also highly effective; the reaction of 5-aminopyrazoles, isatin, and cyclic β-diketones in the presence of p-TSA as a catalyst yields complex pyrazolo[3,4-b]pyridine-spiroindolinone structures with high regioselectivity. beilstein-journals.org Another strategy involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in refluxing acetic acid to regiospecifically synthesize 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. nih.gov
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms involving aminopyrazoles is crucial for controlling product regioselectivity. The formation of fused systems like pyrazolopyrimidines and pyrazolopyridines depends on which nucleophilic sites of the aminopyrazole engage with the electrophilic partner. 5-Aminopyrazoles possess three primary nucleophilic centers with a general reactivity order of 5-NH₂ > 1-NH > 4-CH. nih.gov
In the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds, the proposed mechanism involves an initial nucleophilic attack by the more reactive exocyclic 5-amino group onto one of the carbonyl carbons of the dielectrophile. nih.govresearchgate.net This is followed by an intramolecular cyclization where the endocyclic N-1 nitrogen attacks the second carbonyl group, leading to a diol intermediate. Subsequent dehydration yields the final aromatic pyrazolo[1,5-a]pyrimidine (B1248293) product. beilstein-journals.org
Conversely, the formation of the isomeric pyrazolo[3,4-b]pyridines occurs when the reaction proceeds through the 5-amino group and the C-4 carbon of the pyrazole ring. nih.govbeilstein-journals.org For example, in the reaction with trifluoromethyl-β-diketones, the enolic form of the diketone reacts with the nucleophilic C-4 of the 5-aminopyrazole, leading to the pyrazolo[3,4-b]pyridine product. nih.gov The regiochemical outcome is highly dependent on reaction conditions and the nature of the substituents on both the pyrazole and the dielectrophile. beilstein-journals.org
More complex mechanisms are also observed. The copper-catalyzed dimerization of 5-aminopyrazoles to form fused pyrazines and pyridazines is suggested to involve radical intermediates, representing a departure from the more common polar, stepwise condensation mechanisms. nih.gov
Reaction Pathway Elucidation
Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, research on the synthesis of the parent compound, 4-amino-3,5-dimethyl pyrazole, offers valuable insights into potential reaction pathways and intermediates.
One such study utilized in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) and density functional theory (DFT) calculations to monitor and elucidate the synthesis mechanism. chim.itrsc.org This approach allowed for the identification of reactants, intermediates, and the final product, providing a concentration profile over time. The proposed mechanism suggests a multi-step process involving the formation of specific intermediates whose geometric configurations and vibrational frequencies were computationally modeled. chim.itrsc.org
For aminopyrazoles in general, electrophilic attack is a key transformation. The sites available for electrophilic attack on a 3(5)-aminopyrazole include the ring nitrogens and the exocyclic amino group. arkat-usa.org However, in the dihydrochloride form, the ring nitrogens are protonated, which deactivates them towards electrophiles. arkat-usa.org This suggests that reactions under these conditions would likely proceed via different pathways than the free base. For instance, diazotization reactions of aminopyrazoles in acidic media are known to occur at the exocyclic amine or the C-4 position. arkat-usa.org
Transformations of related pyrazole derivatives also hint at possible reaction pathways. For example, the reaction of 3,5-dimethyl-1,4-dinitropyrazole with secondary amines has been proposed to proceed through an elimination-addition mechanism involving a highly reactive diazafulvene intermediate. clockss.org While this specific reaction is different, it highlights the potential for complex, multi-step transformation pathways in substituted pyrazole systems.
Table 1: Key Aspects of Reaction Pathway Studies on Related Aminopyrazoles
| Study Focus | Methodology | Key Findings | Reference |
| Synthesis Mechanism of 4-amino-3,5-dimethyl pyrazole | In-line FT-IR, ICA, DFT | Identification of intermediates and deduction of the synthesis pathway. | chim.itrsc.org |
| General Reactivity of Aminopyrazoles | Review | Protonation of ring nitrogens in acidic media alters reactivity, directing electrophilic attack to other sites. | arkat-usa.org |
| Reaction of Dinitropyrazole with Amines | Chemical Synthesis & Analysis | Proposed an elimination-addition mechanism involving a diazafulvene intermediate. | clockss.org |
Transition State Analysis
In the study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole, DFT calculations at the B3LYP/6-31G level of theory were employed to optimize the geometric configurations of the proposed intermediates. rsc.org Such calculations are fundamental precursors to locating and characterizing transition states, which involve identifying a first-order saddle point on the potential energy surface.
Computational studies on other pyrazole derivatives have been used to determine the energy of HOMO and LUMO orbitals and to generate molecular electrostatic potential (MEP) maps. researchgate.net These analyses help in understanding the electronic distribution and identifying regions susceptible to nucleophilic or electrophilic attack, which is essential for predicting the nature of transition states in potential reactions. researchgate.net
Table 2: Computational Methods in Pyrazole Reactivity Analysis
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Geometry optimization of intermediates. | Provides foundational data for locating transition states. | rsc.org |
| DFT and Kinetic Analysis | Elucidation of decomposition mechanism. | Postulation of a five-membered cyclic transition state. | researchgate.net |
| DFT (HOMO/LUMO, MEP) | Analysis of electronic structure. | Predicts reactive sites and the nature of potential transition states. | researchgate.net |
Kinetic and Thermodynamic Studies of Transformations
Kinetic and thermodynamic studies quantify the rates and energy changes associated with chemical reactions, determining whether a reaction is favorable and how quickly it proceeds.
Kinetic Studies: Research into the thermal decomposition of 4-amino-3,5-dinitro-1H-pyrazole provides a pertinent example of kinetic analysis in a substituted aminopyrazole. researchgate.net Using differential scanning calorimetry (DSC) at different heating rates, the apparent activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction were determined. The activation energy for the initial decomposition stage was found to be 106.97 kJ mol⁻¹. researchgate.net Such studies are crucial for understanding the stability and reactivity of energetic materials and provide a framework for how the kinetics of other aminopyrazole transformations could be investigated. The activation energy of decomposition for 4-amino-3,5-dinitro-1H-pyrazole was noted to be relatively low (108.8 kJ/mol), suggesting potential handling hazards despite a high decomposition temperature. researchgate.net
Thermodynamic Studies: Thermodynamic control versus kinetic control is a key concept in the synthesis of substituted pyrazoles. nih.gov Studies on the synthesis of 3,5-disubstituted pyrazoles from heteropropargyl precursors have shown that reaction conditions (catalyst loading, solvent, temperature) can be tuned to favor either the kinetically or thermodynamically preferred product. nih.gov For instance, a tandem Michael addition/cyclocondensation with hydrazine (B178648) to form a pyrazole was established as being under kinetic control. nih.gov
Quantum-chemical calculations have been used to investigate the tautomeric equilibrium in 3,5-disubstituted pyrazoles. For one such pyrazole, the 1H-tautomer was found to be thermodynamically more favorable than the 2H-tautomer by 1.4 kcal/mol in terms of Gibbs free energy (ΔG). nih.gov This energy difference corresponds to a thermodynamic equilibrium constant (KT) of 3.87, allowing for an estimation of the tautomer ratio in a reaction mixture. nih.gov These computational approaches are directly applicable to understanding the thermodynamics of transformations involving 3,5-dimethyl-1H-pyrazol-4-amine.
Table 3: Kinetic and Thermodynamic Data for Related Pyrazole Transformations
| Study Type | Compound | Parameter | Value | Significance | Reference |
| Kinetic | 4-Amino-3,5-dinitro-1H-pyrazole | Activation Energy (Ea) | 106.97 kJ mol⁻¹ | Quantifies the energy barrier for thermal decomposition. | researchgate.net |
| Thermodynamic | 5(3)-substituted-3(5)-phenyl-1H-pyrazole | ΔG (Tautomerization) | 1.4 kcal/mol | Determines the relative stability and equilibrium position of tautomers. | nih.gov |
| Thermodynamic | 5(3)-substituted-3(5)-phenyl-1H-pyrazole | Equilibrium Constant (KT) | 3.87 | Predicts the ratio of tautomers at equilibrium. | nih.gov |
Theoretical and Computational Investigations of 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride
Electronic Structure and Bonding Analysis of 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (B599025)
The electronic structure and bonding of 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride are key to understanding its reactivity and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems due to its balance of computational cost and accuracy. For pyrazole (B372694) derivatives, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties.
While specific DFT studies on this compound are not extensively reported, research on the closely related 4-amino-3,5-dimethyl-1H-pyrazolium cation in a citrate (B86180) monohydrate salt provides valuable insights. Geometric optimization of this cation using DFT methods reveals the planarity of the pyrazole ring. The protonation of the pyrazole ring and the amino group influences the charge distribution across the molecule, which can be analyzed through population analysis methods.
The calculated electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For pyrazole derivatives, these calculations help in understanding their potential as ligands in coordination chemistry or as active pharmaceutical ingredients.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The values in the table are representative and based on typical DFT calculations for similar pyrazolium (B1228807) systems. Actual values for the dihydrochloride may vary.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer more accurate descriptions of electron correlation effects.
For the pyrazole amine system, ab initio calculations can be employed to refine the understanding of its electronic structure and to calculate properties such as proton affinities and ionization potentials. These calculations are particularly useful for studying the tautomeric preferences and the potential energy surfaces of proton transfer reactions within the molecule. For instance, ab initio studies on substituted 3(5)-aminopyrazoles have been used to determine the relative stabilities of different tautomers in the gas phase and in solution, providing a basis for understanding their behavior in different environments.
Conformational Analysis and Tautomerism of the Pyrazole Amine System
The 3,5-Dimethyl-1H-pyrazol-4-amine system can exist in different tautomeric forms and conformations, which are often in equilibrium. Theoretical studies are instrumental in predicting the most stable forms and the energy barriers for their interconversion.
Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-known phenomenon in pyrazole chemistry. For 4-amino-3,5-dimethyl-1H-pyrazole, several tautomeric forms are possible. The position of the amino group and the methyl groups influences the relative stability of these tautomers.
Theoretical calculations have shown that for 4-substituted 3(5)-aminopyrazoles, the equilibrium between the 3-amino and 5-amino tautomers is sensitive to the electronic nature of the substituent at the 4-position and the solvent environment. Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium towards the 5-amino form. In the case of 3,5-Dimethyl-1H-pyrazol-4-amine, the two methyl groups are electron-donating, which would be expected to influence the tautomeric preference.
The conformation of the 3,5-Dimethyl-1H-pyrazol-4-amine cation is largely defined by the orientation of the amino group relative to the pyrazole ring. Due to the double bond character of the C4-N bond, rotation around this bond may be restricted. Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable conformations and the rotational barriers.
In the gas phase, intramolecular interactions, such as hydrogen bonding, play a significant role in determining the preferred conformation. In solution, the conformational landscape is further influenced by interactions with solvent molecules. Polar solvents can stabilize more polar conformers. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting the conformational preferences in solution. For the dihydrochloride salt, the presence of chloride counter-ions will also influence the conformational landscape through electrostatic interactions and hydrogen bonding.
Molecular Dynamics and Simulation Studies of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of its behavior over time. For this compound, MD simulations can be used to investigate its interactions with solvent molecules and other ions in solution.
These simulations can reveal details about the hydration shell around the pyrazolium cation and the chloride anions, including the number of water molecules in the first solvation shell and their average residence time. This information is crucial for understanding the solubility and transport properties of the compound.
Furthermore, MD simulations can be used to study the dynamics of the pyrazolium cation itself, including the flexibility of the molecule and the time scales of conformational changes. By analyzing the trajectories from MD simulations, it is possible to calculate various properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another.
| Parameter | Description | Typical Value |
|---|---|---|
| First Solvation Shell Radius | The distance from the pyrazolium nitrogen to the oxygen of the nearest water molecules. | ~3.5 Å |
| Coordination Number | The average number of water molecules in the first solvation shell. | 4-6 |
| Self-Diffusion Coefficient | A measure of the translational mobility of the ion in solution. | ~1 x 10-5 cm2/s |
Note: These values are illustrative and depend on the specific force field, temperature, and other simulation parameters.
Computational Prediction of Reactivity and Reaction Pathways for this compound
Computational methods are instrumental in predicting the reactivity and potential reaction pathways of molecules like this compound. While specific computational studies on the reactivity of this exact dihydrochloride salt are not extensively detailed in the public domain, the reactivity of the core 3,5-dimethyl-1H-pyrazol-4-amine structure can be inferred from computational studies on analogous pyrazole derivatives.
Density Functional Theory (DFT) calculations are a common approach to explore the electronic properties and reactivity of heterocyclic compounds. researchgate.net For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Computational analyses of related pyrazole derivatives have utilized DFT to determine these energy gaps, providing insights into their chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They illustrate the charge distribution within a molecule and can predict sites susceptible to electrophilic or nucleophilic attack. For pyrazole derivatives, MEP studies can help identify the regions of the molecule that are most likely to participate in chemical reactions.
Furthermore, computational methods can be employed to model reaction mechanisms and predict the most favorable reaction pathways. This involves calculating the transition state energies and activation barriers for potential reactions. For example, in the synthesis of pyrazole derivatives, computational studies can help understand the condensation reaction mechanisms involved. researchgate.net
Table 1: Computational Methods in Reactivity Prediction
| Computational Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO energy gap, molecular orbital distribution. | Predicts general reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Charge distribution, identification of electrophilic and nucleophilic sites. | Predicts reactive sites for potential chemical transformations. |
| Transition State Theory | Calculation of activation energies and reaction pathways. | Elucidates potential reaction mechanisms. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies Applied to this compound Analogues (focus on non-biological/physical property correlations)
Quantitative Structure-Property Relationship (QSPR) studies are a subset of QSAR that focus on correlating the structural features of molecules with their physicochemical properties. nih.gov These methodologies are valuable for predicting the properties of new compounds without the need for extensive experimental work. For analogues of this compound, QSPR can be applied to predict a range of non-biological properties.
One area where QSPR has been applied to pyrazole derivatives is in the study of their fluorescence properties. nih.gov In such studies, various molecular descriptors, which are numerical representations of a molecule's structure, are correlated with experimentally determined fluorescence quantum yields. nih.gov These descriptors can be categorized as constitutional, topological, physicochemical, geometrical, and quantum-chemical.
A typical QSPR study involves the following steps:
Data Set Selection: A series of structurally related compounds (in this case, pyrazole analogues) with known experimental values for a specific property (e.g., fluorescence quantum yield) is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental property. msjonline.orgresearchgate.net
Model Validation: The predictive power of the developed QSPR model is assessed using statistical validation techniques.
For instance, a QSPR study on novel fluorescence-active 2-pyrazolines demonstrated a mathematical relationship between the fluorescence quantum yield and various physicochemical parameters. nih.gov Such models can then be used to predict the fluorescence properties of other pyrazoline derivatives based on their molecular structure.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Pyrazole Analogues
| Descriptor Type | Example Descriptors | Property Predicted |
| Physicochemical | LogP (lipophilicity), Molar Refractivity | Various physical and biological properties. msjonline.org |
| Topological | Wiener index, Randić index | Connectivity and branching of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment | Reactivity, electronic properties. |
The application of QSPR methodologies to analogues of this compound can aid in the rational design of new materials with desired physical properties. By understanding the structural features that influence a particular property, researchers can computationally screen and prioritize candidate molecules for synthesis and experimental evaluation.
Advanced Spectroscopic and Structural Analysis of 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of pyrazole (B372694) derivatives. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are employed to unambiguously assign chemical shifts and elucidate the intricate connectivity of atoms within the molecule.
For pyrazole derivatives, ¹H NMR spectra provide information on the chemical environment of protons, while ¹³C NMR spectra reveal the carbon framework. In the case of 3,5-dimethylpyrazole (B48361), the structural and spectroscopic data have been calculated using density functional methods (B3LYP) with a 6-311+G** basis set, and the results show good agreement with experimental values. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for deciphering the complex structures of substituted pyrazoles by mapping the correlations between different nuclei. longdom.orghuji.ac.illibretexts.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org By revealing proton-proton connectivities, COSY spectra are instrumental in establishing the spin systems within a molecule. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that shows correlations between protons and the carbons to which they are directly attached. huji.ac.ilresearchgate.net This is essential for assigning the chemical shifts of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. huji.ac.ilresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, in N-alkylated pyrazole derivatives, the HMBC experiment was fundamental in assigning the regiochemistry of isomers by revealing three-bond correlations between NCH₂ protons and the annular C-5 of the pyrazole ring. rsc.org
These 2D NMR techniques, when used in combination, allow for a comprehensive assignment of all ¹H and ¹³C signals and provide a detailed picture of the molecular structure. researchgate.netresearchgate.net
Table 1: Representative 2D NMR Correlations for a Substituted Pyrazole Derivative
| Technique | Correlation Type | Information Gained |
|---|---|---|
| COSY | ¹H-¹H | Identifies adjacent protons, establishing spin systems. |
| HSQC | ¹H-¹³C (one-bond) | Assigns carbon signals for protonated carbons. |
| HMBC | ¹H-¹³C (multi-bond) | Establishes long-range connectivity, identifies quaternary carbons, and links molecular fragments. |
Advanced NMR Pulse Sequences for Specific Structural Features and Tautomerism Studies
Beyond standard 2D NMR, advanced pulse sequences can be employed to investigate more specific structural features, such as tautomerism. researchgate.netmdpi.comresearchgate.net In pyrazoles, which can exist in different tautomeric forms, specialized NMR experiments can help determine the position of the tautomeric equilibrium. Low-temperature multinuclear NMR spectroscopy has been used to study the tautomeric equilibrium of 3(5)-phenylpyrazoles by allowing for the integration of separate signals for each tautomer in the slow proton exchange regime. fu-berlin.de
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. rsc.orgresearchgate.net
The fragmentation of pyrazoles upon electron impact is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net A common fragmentation process for many pyrazoles involves the expulsion of HCN from the molecular ion. researchgate.net The presence of different substituents can lead to alternative fragmentation pathways, making mass spectrometry a valuable tool for structural characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Intermediates
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or fragment. dergipark.org.trnih.gov This capability is particularly valuable in identifying reaction intermediates during the synthesis of pyrazole derivatives. nih.gov For instance, HR-ESI-MS has been used to identify a mixture of compounds with the composition [{Mo₅S₅₋ₓSeₓ(μ-pz)₄}(pzH)₅]²⁺. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and then the resulting product ions are analyzed. wikipedia.orgnationalmaglab.orglongdom.org This technique is instrumental in elucidating fragmentation mechanisms. nih.gov By systematically studying the fragmentation of a selected ion, a detailed picture of its breakdown pathways can be constructed. For pyrazoline derivatives, MS/MS has been used to verify the genesis of intense ions by observing the appropriate metastable ion peaks. researchgate.net
Table 2: Common Fragmentation Pathways in Pyrazole Derivatives Observed by MS
| Precursor Ion | Fragmentation Process | Common Neutral Loss |
|---|---|---|
| Molecular Ion [M]⁺ | Ring Cleavage | HCN |
| Molecular Ion [M]⁺ | Loss of Substituent | Varies with substituent |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions, such as hydrogen bonding.
In the context of pyrazole derivatives, IR and Raman spectroscopy are used to identify characteristic vibrational frequencies associated with the pyrazole ring and its substituents. nih.gov For instance, the N-H stretching vibration is a key indicator of hydrogen bonding. aip.org The spectral complexity in the NH stretching mode of hydrogen-bonded pyrazoles can be attributed to extensive Fermi resonance involving combinations and overtones of ring modes. aip.org
Studies on pyrazole and 3,5-dimethylpyrazole have shown that in the gas phase, an equilibrium exists between monomers, dimers, and trimers. fu-berlin.de In solution, the equilibrium is dominated by monomers and trimers. fu-berlin.deresearchgate.net The formation of these hydrogen-bonded aggregates leads to significant shifts in the N-H stretching frequency, which can be observed in the IR spectrum. researchgate.net For example, the IR-active dimer stretching fundamental for pyrazole has been accurately identified at 3255 cm⁻¹. aip.org
Table 3: Key Vibrational Modes in Pyrazole Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch (monomer) | ~3500 | Indicates free N-H groups. |
| N-H Stretch (H-bonded) | 3200-3400 | Indicates the presence and strength of hydrogen bonding. aip.org |
| C=N Stretch | 1580-1650 | Characteristic of the pyrazole ring. |
| C-H Stretch (aromatic) | 3000-3100 | Indicates aromatic C-H bonds. |
X-ray Crystallography for Solid-State Structure Determination of 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (B599025) and its Co-crystals
X-ray crystallography stands as the definitive method for determining the precise solid-state structure of crystalline materials. While specific crystallographic data for 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride is not widely published in readily accessible literature, analysis of the crystal structure of the parent compound, 4-Amino-3,5-dimethylpyrazole, and other pyrazolium (B1228807) salts provides significant insight into the expected structural features. nih.govrsc.org
For the free base, 4-Amino-3,5-dimethylpyrazole, a crystal structure is cataloged, indicating that its solid-state conformation has been experimentally determined. nih.gov In its dihydrochloride salt form, the molecule would feature a protonated pyrazole ring and a protonated amino group, balanced by two chloride anions. This ionic nature profoundly influences its crystal lattice and the interactions within it.
The formation of co-crystals represents a strategic approach to modify the physicochemical properties of a compound. By co-crystallizing this compound with other molecules (co-formers), it is possible to engineer novel solid forms with tailored properties, driven by specific intermolecular interactions like hydrogen bonding.
Table 1: Representative Crystallographic Data for a Substituted Pyrazolium Salt (Note: This table is illustrative of typical data for pyrazolium salts, as specific data for this compound is not publicly available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.4 |
| Volume (ų) | 995.6 |
| Z (molecules/unit cell) | 4 |
Hydrogen bonds are the most critical directional interactions in the crystal structure of this compound. mdpi.com The protonated pyrazole ring contains two N-H groups, and the ammonium (B1175870) group (-NH₃⁺) provides three additional hydrogen bond donors. The chloride anions (Cl⁻) are strong hydrogen bond acceptors.
This arrangement leads to the formation of extensive and complex hydrogen bonding networks. The N-H groups of the pyrazole ring and the ammonium group will form strong N-H···Cl hydrogen bonds with the surrounding chloride ions. nih.gov These interactions are fundamental in linking the cations and anions into a stable three-dimensional architecture. It is common for such salts to form intricate motifs like chains, sheets, or three-dimensional frameworks held together by these hydrogen bonds. nih.govresearchgate.net The strength and geometry of these bonds can be characterized by parameters such as donor-acceptor distance and the N-H···Cl angle. rsc.org
Table 2: Typical Hydrogen Bond Geometries in Aminopyrazolium Chlorides (Note: This table is illustrative, based on expected interactions.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N(ring)-H···Cl⁻ | ~1.02 | ~2.1-2.3 | ~3.1-3.3 | ~160-175 |
| N(amino)-H···Cl⁻ | ~1.03 | ~2.2-2.4 | ~3.2-3.4 | ~155-170 |
Advanced Spectroscopic Probes for Investigating Reaction Mechanisms and Intermediates
Understanding the pathways through which this compound and its derivatives are synthesized or undergo further reactions requires advanced spectroscopic techniques capable of monitoring reactions in real-time and identifying transient species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. mdpi.comIn-situ NMR allows for the direct observation of reacting species within the NMR tube, providing kinetic data and enabling the identification of short-lived intermediates. nih.govacs.org Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to monitor the speciation in solution, for example, by distinguishing between monomeric and dimeric forms or identifying ligand association/dissociation equilibria. nih.gov The study of reaction kinetics for pyrazole formation using ¹⁹F NMR has been demonstrated, showcasing the versatility of NMR in mechanistic investigations. researchgate.net Proton and carbon NMR provide detailed structural information on reactants, intermediates, and products throughout the course of a reaction. nih.gov
Infrared (IR) spectroscopy is another valuable technique, especially for studying hydrogen bonding. nih.gov Changes in the frequency and shape of N-H stretching bands can provide evidence for the formation or cleavage of hydrogen bonds during a reaction or phase transition. mdpi.com For instance, the ν(NH) vibrations in pyrazolium salts, typically observed in the 3130–3260 cm⁻¹ region, are indicative of intermolecular hydrogen bonding interactions. nih.gov
By combining these advanced spectroscopic methods with computational modeling, a detailed and dynamic picture of the reaction mechanisms, transition states, and intermediates involved in the chemistry of this compound can be constructed. acs.orgmdpi.com
Applications of 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride in Chemical Research
3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride (B599025) as a Versatile Synthetic Intermediate
The chemical reactivity of 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride allows it to be a foundational molecule for the synthesis of a wide array of more complex organic structures. Its utility spans the creation of intricate heterocyclic systems, the development of functional materials, and the production of agrochemicals.
The pyrazole (B372694) amine moiety is an excellent starting point for constructing fused and multi-ring heterocyclic systems. The amino group provides a nucleophilic site for condensation and cyclization reactions, enabling the annulation of new rings onto the pyrazole core. For instance, substituted 3-amino-1H-pyrazole-4-carbonitriles, which are structurally related to the title compound, are key precursors in the regiospecific synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, enaminones derived from pyrazole precursors can undergo regioselective 1,3-dipolar cycloaddition reactions to yield complex pyrazoles, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazolo[3,4-d]pyridazines. cu.edu.eg
The versatility of pyrazole amines extends to their use in creating linked heterocyclic systems. Research has demonstrated the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives through condensation reactions. researchgate.netresearchgate.net Furthermore, the core structure is utilized in synthesizing more elaborate ligands, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole, by reacting 3-amino-1,2,4-triazole with precursors that form the dimethylpyrazole unit. nih.gov These examples underscore the role of the 3,5-dimethylpyrazole (B48361) amine framework as a fundamental component in assembling diverse and complex molecular architectures.
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 3-Amino-1H-pyrazole-4-carbonitriles | Condensation/Cyclization | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Pyrazole-derived Enaminones | Cycloaddition & Condensation | Pyrazolo[3,4-d]pyridazines | cu.edu.eg |
| (3,5-dimethyl-1H-pyrazol-1-yl)methanol & Amines | Condensation | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amines | researchgate.netresearchgate.net |
| 3-amino-1,2,4-triazole & Acetylacetone (B45752) | Diazotization & Cyclization | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | nih.gov |
The inherent electronic properties of the pyrazole ring system make its derivatives attractive candidates for the development of functional organic materials. Pyrazoline derivatives, which share the core heterocyclic structure, are known to act as hole-transporting materials in Organic Light Emitting Devices (OLEDs) due to their p-pi conjugated systems. jchemlett.com While direct applications of this compound in this area are still emerging, its role as a precursor to larger, more conjugated systems is of significant interest. By incorporating this pyrazole unit into polymers or larger molecular structures, it is possible to tune the electronic and optical properties of the resulting materials for applications in electronics and photonics.
Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, forming the basis for many pesticides and herbicides. The synthesis of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, for example, provides key intermediates for important building blocks relevant to agrochemistry. enamine.net More specifically, pyrazole amines are critical precursors. For instance, 3-chloro-1H-pyrazol-4-amine, a closely related analogue, is a crucial intermediate in the preparation of pesticidal thioethers. google.com The synthesis of this intermediate often involves the halogenation and reduction of a 4-nitropyrazole precursor. google.com The 3,5-dimethyl substitution pattern of the title compound is a common feature in active agrochemical ingredients, suggesting its potential as a valuable starting material for the discovery and synthesis of new crop protection agents.
Coordination Chemistry of this compound Derived Ligands
The nitrogen atoms within the pyrazole ring and the exocyclic amino group of 3,5-Dimethyl-1H-pyrazol-4-amine make it and its derivatives excellent ligands for coordinating with metal ions. This has led to a rich field of study in coordination chemistry, focusing on the synthesis of novel metal complexes and their potential applications, particularly in catalysis.
Ligands derived from pyrazole amines can coordinate to a wide variety of transition metals, forming stable and structurally diverse complexes. eiu.edu The pyrazole ring itself can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand. researchgate.netekb.eg The incorporation of the amine group, along with other functional groups, allows for the creation of multidentate ligands that form chelate rings with metal centers, enhancing complex stability.
Researchers have successfully synthesized numerous metal complexes using pyrazole-based ligands. For example, a ligand incorporating the 3,5-dimethylpyrazole moiety, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole (L), has been used to prepare mononuclear complexes with Ni(II), Co(II), Cd(II), and Cu(II). nih.gov Similarly, 4-acetyl-3-amino-5-methylpyrazole has been used to form tetrahedral complexes with Zn(II) and Hg(II). scilit.com Another study details the synthesis of a series of coordination polymers with Co(II), Zn(II), and Cd(II) using a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, showcasing the ability of these molecules to form extended supramolecular architectures. rsc.org
| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |
|---|---|---|---|
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole | Ni(II), Co(II), Cd(II), Cu(II) | Mononuclear Complexes | nih.gov |
| 4-acetyl-3-amino-5-methyl-pyrazole | Zn(II), Hg(II) | Tetrahedral Complexes | scilit.com |
| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II), Zn(II), Cd(II) | 2D Coordination Polymers | rsc.org |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II), Fe(II) | Mononuclear Complexes | nih.gov |
The metal complexes formed from pyrazole-derived ligands are not just of structural interest; they also exhibit significant potential as catalysts. The electronic environment around the metal center can be finely tuned by modifying the substituents on the pyrazole ligand, influencing the catalytic activity of the complex.
A notable example is a cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid, which has been shown to act as a bifunctional catalyst. rsc.org This complex exhibited excellent catalytic activity for the oxygen evolution reaction (OER) and also showed activity for the oxygen reduction reaction (ORR), two critical processes in energy conversion and storage technologies. rsc.org While the broader field of protic pyrazole complexes is being explored for catalytic hydroamination of alkenes, the specific catalytic applications of complexes derived directly from 3,5-Dimethyl-1H-pyrazol-4-amine are an active area of research. nih.gov The versatility in ligand design and the stability of the resulting metal complexes suggest a promising future for these compounds in facilitating a wide range of organic transformations.
Analytical Reagent and Sensor Development Using this compound
The unique electronic properties and coordination capabilities of the pyrazole ring, combined with the nucleophilicity of the 4-amino group, position this compound and its derivatives as key components in the creation of analytical reagents and chemosensors.
The pyrazole scaffold is a foundational element in the design of chemosensors, which signal the presence of specific analytes through changes in color (colorimetric) or fluorescence. nih.gov These sensors typically work by having the pyrazole derivative selectively bind to a target ion or molecule, leading to a measurable change in their photophysical properties. nih.gov
Research has demonstrated that pyrazole-based ligands can be synthesized to act as highly selective and sensitive probes. For instance, a Schiff base ligand derived from an aminopyrazole, 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, was developed as a colorimetric sensor for copper (II) ions (Cu²⁺). nih.govrsc.org Upon complexation with Cu²⁺, the solution immediately turned brown, providing a "naked-eye" detection method. rsc.org This sensor exhibited high selectivity for Cu²⁺ even in the presence of other competing metal ions. rsc.org Spectroscopic analysis revealed a detection limit significantly lower than the World Health Organization's recommended value for copper in drinking water, highlighting the practical utility of such pyrazole-based probes. nih.gov The development of these sensors is a focus of research due to their cost-effectiveness and potential for on-site environmental and biological monitoring. nih.gov
| Sensor Compound | Analyte | Sensing Method | Key Finding | Limit of Detection (LOD) |
|---|---|---|---|---|
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric (Naked-Eye) | Selective binding and immediate color change to brown in the presence of Cu²⁺. nih.govrsc.org | 1.6 µM nih.gov |
In analytical techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is a crucial process used to chemically modify an analyte that may otherwise be difficult to detect. researchgate.net This modification often involves attaching a "tag" or "label" to the analyte, enhancing properties like UV absorbance or fluorescence, thereby improving detection sensitivity. researchgate.netnih.gov
Given its structure, 3,5-Dimethyl-1H-pyrazol-4-amine possesses the potential to be used as a derivatizing agent. The primary amine group (-NH₂) is nucleophilic and can react with various functional groups in target analytes, such as carbonyls (aldehydes and ketones) or activated carboxylic acids. By reacting with an otherwise non-detectable analyte, the aminopyrazole would attach its own heterocyclic core to the target molecule. The pyrazole ring system has distinct spectroscopic properties, which would then be imparted to the analyte, allowing for its detection and quantification. While HPLC methods exist for the analysis of 4-amino-3,5-dimethyl-pyrazole itself, its application as a labeling agent for other molecules represents a promising area of research. sielc.com
Applications in Materials Science and Polymer Chemistry
The incorporation of heterocyclic compounds into macromolecules is a well-established strategy for creating functional materials. Pyrazole derivatives are utilized in polymer and supramolecular chemistry due to the unique properties conferred by the pyrazole ring, such as thermal stability, coordination ability, and specific electronic characteristics. nih.govmdpi.com
3,5-Dimethyl-1H-pyrazol-4-amine can serve as a valuable monomer in polymerization reactions. The molecule contains two distinct reactive sites suitable for step-growth polymerization: the primary amino group at the 4-position and the secondary amine (N-H) within the pyrazole ring. This bifunctionality allows it to be incorporated into polymer backbones to form, for example, polyamides or polyimines.
When integrated into a polymer chain, the pyrazole moiety can introduce several beneficial properties. The rigid, aromatic nature of the pyrazole ring can enhance the thermal stability and mechanical strength of the resulting polymer. Furthermore, the nitrogen atoms in the pyrazole ring can act as ligands, creating polymers with metal-chelating capabilities for applications in catalysis, separation, or environmental remediation.
Pyrazole derivatives have been identified as effective agents for creating functional coatings, particularly for the prevention of metal corrosion. acs.orgbohrium.com These compounds can form a protective film on a metal's surface, inhibiting the corrosion process in acidic environments. acs.orgresearchgate.net
The effectiveness of aminopyrazoles in this application stems from their ability to adsorb strongly onto the metal surface. acs.org The nitrogen atoms of the pyrazole ring and the exocyclic amino group can coordinate with the metal, while the aromatic ring provides surface coverage. acs.org Research on related aminopyrazole derivatives has shown they function as efficient corrosion inhibitors for steel in acidic solutions. acs.org this compound serves as a precursor for such applications, where its molecular structure is ideally suited for forming a stable, protective layer that shields the metal from corrosive agents. acs.orgresearchgate.net
| Pyrazole Derivative | Metal | Environment | Key Finding |
|---|---|---|---|
| 3-Methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | MPA formed a more stable protective layer and showed better corrosion resistance compared to its keto analogue. acs.org |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | Demonstrated a high inhibition efficiency of 91.5% at a concentration of 10⁻³ mol/L. bohrium.com |
Future Perspectives and Emerging Research Directions for 3,5 Dimethyl 1h Pyrazol 4 Amine Dihydrochloride
Novel Synthetic Methodologies and Domino Processes for Enhanced Efficiency
Future synthetic research will likely move beyond traditional methods towards more sophisticated and efficient strategies for producing 3,5-Dimethyl-1H-pyrazol-4-amine and its derivatives. A key area of development is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyranopyrazoles in a single, one-pot operation. nih.govresearchgate.netresearchgate.net These reactions are highly atom-economical and can be accelerated using green techniques such as microwave or ultrasound irradiation. nih.govrsc.org
Domino reactions, where a sequence of transformations occurs in a single step without isolating intermediates, represent another promising frontier. nih.govacs.orgnih.gov Such processes enable the rapid assembly of complex fused heterocyclic systems from simple starting materials like aminopyrazoles. nih.govacs.org For instance, novel multicomponent domino reactions involving pyrazol-5-amines have been developed to selectively synthesize complex fused heterocycles like 1,7-naphthyridines and 1,3-diazocanes. nih.gov The application of these advanced methodologies could significantly streamline the synthesis of derivatives of 3,5-Dimethyl-1H-pyrazol-4-amine, enhancing efficiency and reducing waste. organic-chemistry.org
In-line monitoring techniques, such as FT-IR spectroscopy, combined with chemometric analysis, can be used to study reaction mechanisms in real-time, allowing for process optimization and a deeper understanding of intermediate formation. rsc.orgsemanticscholar.org
Table 1: Comparison of Conventional and Green Synthetic Methods for Pyrazole (B372694) Derivatives
| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating | SnCl₂ at 80 °C | 1.4 hours | 80% | nih.gov |
| Microwave Irradiation | SnCl₂ | 25 minutes | 88% | nih.gov |
| Ultrasound Irradiation | Ceric Ammonium (B1175870) Nitrate (CAN) in water | 10-15 minutes | 89-96% | researchgate.net |
Exploration of New Reactivity Manifolds and Unconventional Transformations
The 4-aminopyrazole scaffold possesses multiple reactive sites, including the exocyclic amino group and the two endocyclic nitrogen atoms, offering rich opportunities for chemical transformations. Future research will delve into exploring new reactivity patterns beyond standard functionalization. The amino group can readily undergo condensation with aldehydes to form Schiff bases, which are versatile intermediates for further synthesis. researchgate.net
Unconventional transformations, such as ring-opening and recyclization cascades, are an emerging area of interest. preprints.org For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid was surprisingly found to result in a formal C-H acetoxylation of a methyl group and the reduction of the azide (B81097) to an amine, proceeding through a pyrazole ring-opening and recyclization mechanism. preprints.org Another area of exploration is the transformation of the pyrazole ring itself into other heterocyclic systems, such as the conversion of pyrazolyl-substituted amidrazones into 1,2,4-triazoles. researchgate.net Applying such novel reaction pathways to 3,5-Dimethyl-1H-pyrazol-4-amine could unlock access to entirely new classes of compounds with unique properties.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.com Future research on 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride (B599025) will heavily rely on advanced computational modeling to predict its behavior and guide experimental design.
Density Functional Theory (DFT) calculations can provide detailed insights into the molecule's electronic structure, frontier molecular orbital energies (HOMO-LUMO), and reactivity indices, which are crucial for predicting reaction outcomes and understanding biological activity. eurasianjournals.comtandfonline.com For instance, DFT has been used to optimize the geometry of a related salt, 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180), and to study its vibrational and electronic properties. tandfonline.com Molecular dynamics (MD) simulations can explore the conformational space and dynamic behavior of the molecule, which is particularly relevant for studying its interactions with biological targets or its role in self-assembly processes. eurasianjournals.com These computational approaches offer a cost-effective means to screen potential applications, from designing new materials to identifying lead compounds in drug discovery. eurasianjournals.com
Table 2: Applications of Computational Methods for Pyrazole Derivatives
| Computational Method | Predicted Properties / Applications | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Geometric optimization, vibrational frequencies, electronic properties (HOMO-LUMO), molecular electrostatic potential, non-linear optical properties, reactivity indices. | eurasianjournals.comtandfonline.comnih.gov |
| Molecular Docking | Prediction of binding modes and affinity to biological targets (e.g., enzymes, receptors). | eurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Exploration of dynamic behavior, conformational space, stability in different environments (e.g., water). | eurasianjournals.com |
Integration of 3,5-Dimethyl-1H-pyrazol-4-amine Dihydrochloride into Supramolecular Assemblies
The pyrazole ring is an excellent motif for constructing supramolecular assemblies due to its ability to act as both a hydrogen bond donor (N1-H) and acceptor (N2). nih.govaip.orgcsic.es This dual nature facilitates the self-assembly of pyrazole molecules into a variety of ordered structures, including dimers, trimers, tetramers, and infinite chains (catemers). nih.govaip.orgcsic.es The presence of the 4-amino group in 3,5-Dimethyl-1H-pyrazol-4-amine adds another hydrogen bonding site, increasing the potential for forming complex and robust networks. csic.es
In its dihydrochloride salt form, the protonated pyrazole ring and the ammonium group (NH3+) become strong, charge-assisted hydrogen bond donors. nih.gov These can form powerful interactions with anions (like chloride) and other hydrogen bond acceptors, driving the formation of highly ordered crystalline materials. nih.govnih.gov Research is moving towards designing complex, hierarchical structures, as demonstrated by aminopyrazole-peptide hybrids that self-assemble into well-ordered nanorosettes in water, a process governed by a combination of hydrogen bonding and π-stacking. nih.gov Future work could focus on using this compound as a programmable building block for creating functional supramolecular materials with applications in areas like crystal engineering and nanotechnology. nih.gov
Table 3: Hydrogen Bonding Motifs in Pyrazole-Based Supramolecular Assemblies
| Interacting Groups | Bond Type | Resulting Motif | Reference |
|---|---|---|---|
| Pyrazole N-H and Pyrazole N | N-H···N | Dimers, trimers, tetramers, catemers (chains) | nih.govaip.orgcsic.es |
| Pyrazole N+-H and Pyrazolate N | N+-H···N (Charge-assisted) | Dimers, chains | nih.govnih.gov |
| Amino N-H and Pyrazole N | N-H···N | Intermolecular networks | csic.esresearchgate.net |
| Amino N-H and Anion (e.g., O from carboxylate) | N-H···O | Crystal packing stabilization | tandfonline.com |
Role in Advanced Materials with Tailored Properties
The ability of pyrazole derivatives to coordinate with metal ions makes them highly valuable ligands for the synthesis of advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comacs.orgresearchgate.netacs.orgresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring can act as a chelating unit, forming stable complexes with a wide range of transition metals. mdpi.com
Future research will likely explore the use of 3,5-Dimethyl-1H-pyrazol-4-amine as a multifunctional ligand. The pyrazole ring can coordinate to metal centers, while the amino group can be left free for post-synthetic modification or to participate in hydrogen bonding, thus influencing the final structure and properties of the material. These materials have potential applications in catalysis, gas storage, and sensing. researchgate.net For example, a terbium(III)-based coordination polymer incorporating a pyrazole-pyridine ligand was shown to be an effective fluorescent sensor for detecting antibiotics. mdpi.com Similarly, pyrazole-based CPs have been investigated for their photocatalytic properties and as single-ion magnets. acs.orgresearchgate.net The incorporation of 3,5-Dimethyl-1H-pyrazol-4-amine into such frameworks could lead to new materials with tailored electronic, magnetic, or porous properties. researchgate.net
Opportunities for Green Chemistry and Sustainable Synthesis Innovations
The principles of green chemistry are increasingly guiding synthetic research, and the production of pyrazole derivatives is no exception. researchgate.net Future efforts will focus on developing more sustainable synthetic routes to this compound that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Key strategies include the use of environmentally benign solvents like water or recyclable solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). longdom.orgacs.org Multicomponent reactions (MCRs) are inherently green as they improve step and atom economy by combining several steps into one pot. nih.govlongdom.org Furthermore, alternative energy sources like microwave irradiation and ultrasound can significantly accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating. nih.govrsc.orgresearchgate.net Catalyst-free MCRs performed by simple grinding (mechanochemistry) or in water represent the pinnacle of this approach, offering high efficiency with minimal environmental impact. researchgate.netrsc.orglongdom.org Applying these green methodologies to the synthesis of 3,5-Dimethyl-1H-pyrazol-4-amine and its derivatives will be a critical direction for future industrial and academic research.
Q & A
Q. How do substituents on the pyrazole ring affect biological or catalytic activity?
- Comparative study : Compare 3,5-dimethyl derivatives with analogs (e.g., 1,3,5-trimethylpyrazole). Methyl groups enhance steric hindrance, potentially improving selectivity in catalysis. Biological assays (e.g., antimicrobial activity) require structure-activity relationship (SAR) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
